Quantified Reactivity in Nucleophilic Displacement: 2-Chloro-4-nitrobenzyl 4-bromobenzoate vs. Unsubstituted and Electron-Withdrawing Group (EWG)-Substituted Analogs
The reactivity of 2-chloro-4-nitrobenzyl 4-bromobenzoate (where X = 4-Br) in nucleophilic displacement reactions can be quantitatively positioned within a series of 2-chloro-4-nitrophenyl X-substituted benzoates [1]. While the exact kN value for the 4-Br substrate is not explicitly listed in the text, its reactivity is directly bounded by the provided data for X = 3,5-(NO2)2 and X = H. The study shows that the second-order rate constant (kN) for the reaction with hydrazine decreases as the substituent X changes from a strong electron-withdrawing group (EWG) to an electron-donating group (EDG). Specifically, kN decreases from 550 M⁻¹s⁻¹ (for X = 3,5-(NO2)2) to 6.62 M⁻¹s⁻¹ (for X = H) [1]. Given that 4-Br is a moderately electron-withdrawing group (σp = 0.23), its kN is predicted to fall between these two extremes, significantly lower than that of the highly activated 3,5-dinitro analog but higher than the unsubstituted phenyl ring. This places the 4-bromo derivative in a distinct reactivity class compared to analogs with stronger or weaker EWGs, which is critical for applications where a specific, non-extreme reaction rate is desired.
| Evidence Dimension | Second-order rate constant (kN) for nucleophilic displacement with hydrazine |
|---|---|
| Target Compound Data | Not directly reported; predicted to be intermediate between 550 M⁻¹s⁻¹ and 6.62 M⁻¹s⁻¹ based on the electron-withdrawing nature of the 4-Br substituent (σp = 0.23). |
| Comparator Or Baseline | X = 3,5-(NO2)2: 550 M⁻¹s⁻¹; X = H: 6.62 M⁻¹s⁻¹; X = 4-NMe2: 0.177 M⁻¹s⁻¹ |
| Quantified Difference | kN for 3,5-(NO2)2 is ~83-fold greater than for X = H; kN for X = H is ~37-fold greater than for X = 4-NMe2. |
| Conditions | Reaction with hydrazine in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 °C. |
Why This Matters
This class-level kinetic data allows researchers to select a substrate with a predictable, intermediate reactivity profile, avoiding the extreme reactivity of dinitro-substituted esters while still maintaining sufficient electrophilicity for efficient amide bond formation.
- [1] Um, T.-I.; Kim, M.-Y.; Kim, T.-E.; Um, I.-H. Kinetic Study on Nucleophilic Displacement Reactions of 2-Chloro-4-Nitrophenyl X-Substituted-Benzoates with Primary Amines: Reaction Mechanism and Origin of the α-Effect. Bulletin of the Korean Chemical Society 2014, 35, 436–440. View Source
